molecular formula C11H16N4 B1432685 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine CAS No. 1557135-93-9

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

Cat. No. B1432685
M. Wt: 204.27 g/mol
InChI Key: BEASNTJDFGCRSC-UHFFFAOYSA-N
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Description

“1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H16N4 . It has a molecular weight of 204.27 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine” consists of a pyrrolidine ring attached to a pyrimidine ring via an amine group . The pyrimidine ring is further substituted with a cyclopropyl group .

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, including pyrrolidines, play a crucial role in various biological molecules like heme and chlorophyll. The pyrrolidine structure, similar to 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine, has extensive applications due to its aromatic character and the presence of nitrogen. These derivatives are often used in the synthesis of hydroxypyrroles, aldehydes, ketones, acids, esters, and other forms like pyrrolines. Polypyrroles, another derivative, are known for their stability and electrical conductivity. Pyrrolidinones, nonaromatic cyclic amide systems, are used as intermediates, wetting agents, and solvents, particularly in industrial applications due to their low toxicity (Anderson & Liu, 2000).

Synthesis of Pyrimidine Derivatives

The synthesis of 2-substituted pyrimidin-4(3H)-ones from itaconic acid derivatives showcases the utility of pyrimidine structures, similar to the cyclopropylpyrimidinyl moiety in 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine. This synthesis involves cyclization with primary amines, highlighting the versatility of these structures in chemical synthesis and their potential use in various chemical reactions and product formations (Grošelj et al., 2013).

Aminopyrimidine Series in Pharmacological Evaluation

Although focusing specifically on drug applications is outside the scope of this request, it's important to note the general scientific interest in aminopyrimidine structures for pharmacological studies. Such compounds have been evaluated for their potential as agonists in various assays, underscoring the relevance of aminopyrimidines in medicinal chemistry research (Dounay et al., 2009).

Melanin-Concentrating Hormone Receptor-1 Antagonists

Research into pyrrolidin-3-yl-amine derivatives, similar in structure to the query compound, has led to the identification of potent MCH-R1 antagonists. These compounds demonstrate the potential of pyrrolidin-3-yl-amine derivatives in the development of new therapeutic agents, highlighting their significance in scientific research (Huang et al., 2005).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEASNTJDFGCRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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